2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride
Description
2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride (hereafter referred to by its full name) is a quinoline derivative with a piperazinyl substituent at the 2-position and a phenyl group at the 4-position of the quinoline core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its structural features, including the ethyl-piperazine moiety, contribute to its interaction with biological targets, distinguishing it from other tricyclic antidepressants in efficacy and metabolic pathways .
Properties
CAS No. |
72320-60-6 |
|---|---|
Molecular Formula |
C21H25Cl2N3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline;dihydrochloride |
InChI |
InChI=1S/C21H23N3.2ClH/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21;;/h3-11,16H,2,12-15H2,1H3;2*1H |
InChI Key |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Related CAS |
72320-59-3 (Parent) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach to 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride typically involves:
- Formation of the quinoline core substituted at the 4-position with a phenyl group.
- Introduction of the piperazine moiety substituted with an ethyl group at the 4-position.
- Salt formation with hydrochloric acid to yield the dihydrochloride salt.
Key Starting Materials and Intermediates
- 4-Phenylquinoline or its halogenated derivatives (e.g., 2-chloro-4-phenylquinoline) as quinoline core precursors.
- 4-Ethylpiperazine as the nucleophilic amine component.
- Solvents such as ethanol, dichloromethane, or acetonitrile.
- Catalysts or reagents such as titanium (IV) isopropoxide and sodium cyanoborohydride for reductive amination steps in related syntheses.
Detailed Preparation Procedure (Based on Patent US4237135A)
The most authoritative and detailed preparation method is described in patent US4237135A, which outlines the synthesis of 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline and its dihydrochloride salt:
Step 1: Preparation of 2-chloro-4-phenylquinoline
The quinoline core is prepared with a chlorine substituent at the 2-position and a phenyl group at the 4-position. This intermediate acts as the electrophile for nucleophilic substitution.Step 2: Nucleophilic substitution with 4-ethylpiperazine
The 2-chloro group is displaced by 4-ethylpiperazine under reflux conditions in an appropriate solvent such as ethanol or xylene. The reaction proceeds via nucleophilic aromatic substitution.Step 3: Salt formation
The free base obtained is treated with hydrochloric acid to form the dihydrochloride salt, improving its solubility and stability for pharmaceutical applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 2-chloro-4-phenylquinoline synthesis | Various methods, often involving chlorination of 4-phenylquinoline | 80-120 °C | Several hours | Not specified |
| Nucleophilic substitution | 2-chloro-4-phenylquinoline + 4-ethylpiperazine in ethanol or xylene | Reflux (~78-140 °C) | 4-12 hours | Moderate to high (50-80%) |
| Salt formation | Treatment with HCl in ethanol or aqueous medium | Ambient to 50 °C | 1-3 hours | Quantitative |
Alternative Synthetic Routes and Related Compounds
The use of reductive amination and titanium (IV) isopropoxide as a catalyst has been reported in related piperazine-quinoline derivatives synthesis, though specific to other piperazine substitutions rather than the ethyl group.
One-pot and multi-component synthetic strategies for quinoline derivatives have been explored using bases like sodium hydride (NaH) and solvents such as acetonitrile (MeCN), but these are more general quinoline syntheses rather than specific to this compound.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Synthesis of 2-chloro-4-phenylquinoline | Chlorination or halogenation of 4-phenylquinoline | Chlorinating agents, heating | Intermediate for nucleophilic substitution |
| Nucleophilic substitution | Displacement of chlorine by 4-ethylpiperazine | 4-ethylpiperazine, ethanol or xylene, reflux | Main step to form the free base |
| Salt formation | Conversion to dihydrochloride salt | HCl in ethanol or water | Improves solubility and pharmaceutical properties |
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Antitumor Properties
Research indicates that 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride exhibits significant antitumor activity. It has been shown to inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The proposed mechanism of action includes interference with DNA synthesis and modulation of signaling pathways involved in cell proliferation.
Antileishmanial Activity
In addition to its antitumor properties, studies have explored the compound's effectiveness against Leishmania parasites. In vivo studies demonstrated that derivatives of quinoline, including those related to 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, can reduce parasite load significantly in animal models . This opens avenues for its application in treating leishmaniasis, a disease caused by protozoan parasites.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
AD-2646 (2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline Dimaleate)
Structural and Functional Differences :
- Salt Form : AD-2646 is the dimaleate salt, whereas the compound in focus is the dihydrochloride salt. Salt forms influence solubility and bioavailability; dihydrochloride salts generally exhibit higher aqueous solubility compared to dimaleates.
- Pharmacology: Both compounds share the same active quinoline-piperazine core but differ in metabolite involvement. AD-2646’s inhibitory effects on gastric acid secretion are mediated by metabolites, whereas the dihydrochloride form’s mechanism may vary due to differences in ionization and tissue penetration .
- Therapeutic Profile : AD-2646 was compared to tricyclic antidepressants (e.g., imipramine) and showed distinct metabolic pathways, suggesting reduced off-target effects .
Table 1: Comparison with AD-2646
| Property | 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline Dihydrochloride | AD-2646 (Dimaleate Salt) |
|---|---|---|
| Molecular Formula | C21H24N3Cl2 | C21H22N3O4·C4H4O4 |
| Solubility | High (dihydrochloride) | Moderate (dimaleate) |
| Key Metabolites | Not fully characterized | Active metabolites |
| Therapeutic Application | Gastric acid inhibition | Gastric acid inhibition |
Levocetirizine Dihydrochloride
Structural and Functional Differences :
- Core Structure: Levocetirizine (C21H25ClN2O3·2HCl) contains a piperazine group linked to a chlorophenyl-benzyl moiety, unlike the quinoline core of the target compound.
- Pharmacology: Levocetirizine is an antihistamine targeting H1 receptors, whereas the quinoline derivative acts on gastric acid secretion. Both utilize dihydrochloride salts for enhanced solubility, but their structural divergence leads to distinct therapeutic applications .
- Salt Impact: Both compounds leverage the dihydrochloride form for stability, but the quinoline derivative’s larger aromatic system may confer different pharmacokinetic profiles.
Table 2: Comparison with Levocetirizine Dihydrochloride
| Property | Target Compound | Levocetirizine Dihydrochloride |
|---|---|---|
| Molecular Formula | C21H24N3Cl2 | C21H25ClN2O3·2HCl |
| Core Structure | Quinoline + ethylpiperazine | Piperazine + benzyl-chlorophenyl |
| Therapeutic Use | Gastric acid inhibition | Antihistamine (allergy) |
| Receptor Target | Central nervous system | Peripheral H1 receptors |
Vardenafil Dihydrochloride
Structural and Functional Differences :
- Core Structure: Vardenafil (C23H32N6O4S·2HCl) contains an imidazo-triazine core with a sulfonyl-piperazine group, contrasting with the quinoline scaffold of the target compound.
- Pharmacology: Vardenafil inhibits PDE5 for erectile dysfunction, while the quinoline derivative targets gastric acid secretion. Both share ethylpiperazine substituents, but vardenafil’s sulfonyl group and larger heterocyclic system enhance PDE5 affinity .
- Salt Utility : The dihydrochloride form in both compounds improves solubility, but vardenafil’s complex structure necessitates additional hydration (e.g., hydrate forms) for stability .
Table 3: Comparison with Vardenafil Dihydrochloride
| Property | Target Compound | Vardenafil Dihydrochloride |
|---|---|---|
| Molecular Formula | C21H24N3Cl2 | C23H32N6O4S·2HCl |
| Core Structure | Quinoline | Imidazo-triazine |
| Target Enzyme | Not enzyme-specific | PDE5 |
| Therapeutic Use | Gastric acid inhibition | Erectile dysfunction |
Azoamidine Dihydrochloride Initiators
Structural and Functional Differences :
- Core Structure: Azoamidine compounds (e.g., 2,2’-azobis derivatives) feature azo linkages and amidine groups, unlike the aromatic quinoline-piperazine system.
- Application: These are polymerization initiators, highlighting the versatility of dihydrochloride salts in non-pharmaceutical contexts. The target compound’s biological activity stems from its quinoline-piperazine framework, whereas azoamidines rely on radical generation for industrial use .
Table 4: Comparison with Azoamidine Dihydrochlorides
| Property | Target Compound | Azoamidine Dihydrochlorides |
|---|---|---|
| Molecular Formula | C21H24N3Cl2 | Variable (e.g., C14H20N6Cl2) |
| Core Function | Biological activity | Radical initiation (industrial) |
| Key Groups | Quinoline, piperazine | Azo, amidine |
Biological Activity
2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a quinoline core and a piperazine substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C21H25Cl2N3
- Molecular Weight : 390.35 g/mol
- Appearance : Crystalline solid
The compound's dihydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antitumor agent . It has been shown to inhibit various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism of action may involve interference with DNA synthesis or modulation of signaling pathways related to cell proliferation .
The biological activity of this compound is primarily attributed to its interaction with cellular mechanisms:
- Inhibition of DNA Synthesis : The compound may disrupt the normal processes of DNA replication, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It interacts with various enzymes and receptors that regulate cell growth and survival, potentially altering their activity .
Antitumor Activity
A detailed study focusing on the antitumor properties of this compound revealed its effectiveness against specific cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | DNA synthesis inhibition |
| A549 (Lung Cancer) | 10.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Modulation of signaling pathways |
These findings underscore the compound's potential as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Its activity against various bacterial strains was evaluated, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .
Case Studies
- Antitumor Efficacy : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
- Antimicrobial Testing : In vitro studies showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride, and how is purity validated?
- Methodological Answer : Synthesis typically involves coupling 4-phenylquinoline with 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile), followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Purification is achieved via recrystallization from ethanol/water mixtures. Characterization includes:
- HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase with 0.1% TFA).
- NMR (1H and 13C spectra to confirm substitution patterns and salt formation).
- Mass Spectrometry (ESI-MS for molecular ion verification) .
Q. What physicochemical properties are critical for stability assessment during storage?
- Key properties include:
- Hygroscopicity : Dihydrochloride salts are often hygroscopic; store under inert gas (N2/Ar) in sealed containers.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
- pH Sensitivity : Stability tested across pH 3–7.4 (phosphate buffers) via accelerated degradation studies .
Advanced Research Questions
Q. How does this compound interact with cGMP-specific phosphodiesterases (PDEs), and what experimental assays validate this?
- Mechanistic Insight : Structural analogs (e.g., vardenafil dihydrochloride) inhibit PDE5 by competing with cGMP binding. Assays include:
- Enzymatic Activity : Recombinant PDE5 inhibition measured via fluorescence-based cGMP hydrolysis assays (IC50 values typically <10 nM).
- Radioligand Binding : Competitive displacement of [3H]-sildenafil in PDE5-rich tissues (e.g., corpus cavernosum) .
- Data Contradiction Note : Some studies report off-target PDE6 inhibition at higher concentrations, requiring dose-response validation .
Q. What structural modifications enhance selectivity for serotonin (5-HT) receptors over dopamine receptors?
- SAR Analysis :
- Piperazine Substitution : 4-Ethyl groups reduce dopamine D2 receptor affinity by 50% compared to methyl analogs.
- Quinoline Core : 4-Phenyl substitution enhances 5-HT1A binding (Ki = 12 nM vs. 5-HT2A Ki = 220 nM).
- Experimental validation via:
- Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]-8-OH-DPAT for 5-HT1A).
- Functional Assays : cAMP modulation in HEK293 cells expressing receptor subtypes .
Q. How do environmental factors (pH, temperature) influence the compound’s efficacy in cellular models?
- Experimental Design :
- pH-Dependent Solubility : Assessed in PBS (pH 7.4) vs. acidic endosomes (pH 5.0) using dialysis membranes.
- Temperature Stability : Pre-incubate compound at 4°C, 25°C, and 37°C for 24h; test residual activity via luciferase-based reporter assays (e.g., NF-κB inhibition).
- Key Finding : Efficacy drops by 40% at pH <6.0 due to reduced membrane permeability .
Key Methodological Notes
- Contradiction Resolution : Conflicting reports on dopamine receptor activity require orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) to confirm functional selectivity.
- Advanced Characterization : Use X-ray crystallography to resolve salt form discrepancies (e.g., mono- vs. dihydrochloride) impacting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
